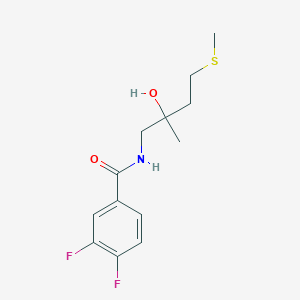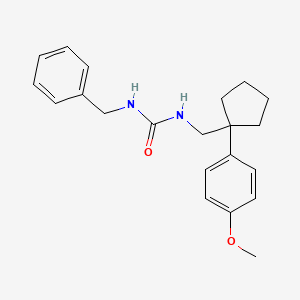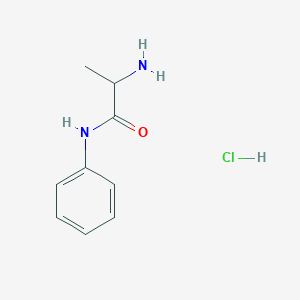
Methyl 4-((2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-((2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl)benzoate” is a complex organic compound. It contains a benzoate group (a benzene ring attached to a carboxylate), a carbamoyl group (a carbonyl attached to an amine), and a 2-cyclopropyl-2-hydroxy-2-phenylethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the carbamoyl group and the attachment of the cyclopropyl and phenylethyl groups . The exact methods would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring in the benzoate group would provide aromatic stabilization, while the carbamoyl group would introduce polarity .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, including reactions at the benzylic position (the carbon adjacent to the benzene ring), nucleophilic substitution reactions at the carbonyl carbon of the carbamoyl group, and reactions involving the hydroxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl group could make it a polar molecule, and the aromatic benzene ring could contribute to its stability .Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have developed innovative synthetic routes and chemical reactions involving derivatives similar to Methyl 4-((2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl)benzoate. For instance, the cyclization reactions of certain carbamoyl benzoates have led to the production of novel compounds with potential applications in materials science and pharmaceuticals. These synthetic methodologies are vital for the creation of complex molecules with precise functionalities (Ukrainets et al., 2014; Corsaro et al., 2006).
Material Science and Engineering
In the field of materials science, derivatives of Methyl 4-((2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl)benzoate have been synthesized and investigated for their potential applications in high-performance polymers and coatings. These studies focus on the development of new materials with enhanced properties, such as thermal stability and mechanical strength, which are crucial for various industrial applications (Z. Deming et al., 2015).
Photophysical Properties
The photophysical properties of certain methyl benzoate derivatives have been extensively studied, revealing unique luminescence characteristics that could be leveraged in the development of optical materials and sensors. These compounds exhibit distinct behaviors in different solvents, suggesting their potential utility in diverse applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors (Soyeon Kim et al., 2021).
Biological Activity
Although the focus is on non-biological applications, it's worth noting that similar structures have been investigated for their biological activities, including antimicrobial and insecticidal properties. These studies contribute to the broader understanding of how structural variations can influence the biological efficacy of compounds, potentially leading to the development of new therapeutic agents or agrochemicals (Friedrich et al., 2005; Orjala et al., 1993).
properties
IUPAC Name |
methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-19(23)15-9-7-14(8-10-15)18(22)21-13-20(24,17-11-12-17)16-5-3-2-4-6-16/h2-10,17,24H,11-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTPUUZWMLBQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamoyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine](/img/structure/B2809083.png)
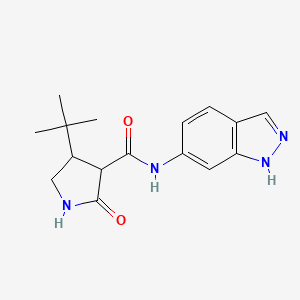
![1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2809088.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2809090.png)
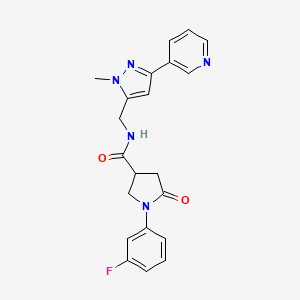
![(4S)-3-(3,4-dimethylbenzoyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2809094.png)


